N-[2-methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-1-benzofuran-2-carboxamide
Description
N-[2-methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-1-benzofuran-2-carboxamide is a synthetic small molecule characterized by a benzofuran-2-carboxamide core linked to a [1,2,4]triazolo[4,3-a]pyridine moiety via a 2-methylpropyl chain.
Properties
Molecular Formula |
C19H18N4O2 |
|---|---|
Molecular Weight |
334.4 g/mol |
IUPAC Name |
N-[2-methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C19H18N4O2/c1-12(2)17(18-22-21-16-9-5-6-10-23(16)18)20-19(24)15-11-13-7-3-4-8-14(13)25-15/h3-12,17H,1-2H3,(H,20,24) |
InChI Key |
SQQVEVQFQOJAFS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C1=NN=C2N1C=CC=C2)NC(=O)C3=CC4=CC=CC=C4O3 |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-[2-methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-1-benzofuran-2-carboxamide typically involves multi-step synthetic routes. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the preparation of the triazolo-pyridine intermediate, followed by its coupling with a benzofuran carboxylic acid derivative. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .
Chemical Reactions Analysis
N-[2-methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-1-benzofuran-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. .
Scientific Research Applications
N-[2-methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-1-benzofuran-2-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes
Mechanism of Action
The mechanism of action of N-[2-methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity. For example, it may inhibit the activity of specific kinases or interact with DNA, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The European Patent Application (2022/06) discloses several compounds sharing the [1,2,4]triazolo[4,3-a]pyridine or related heterocyclic cores but differing in substituents and peripheral functional groups. Below is a detailed comparison:
Structural Features and Functional Group Analysis
Key Differences and Pharmacological Implications
Core Heterocycles: The target compound uses a [1,2,4]triazolo[4,3-a]pyridine core, whereas analogs in the patent feature pyrrolo-triazolo-pyrazine systems.
Substituent Chemistry: Trifluoropropyl (Compound 1 in patent): Fluorine atoms enhance electronegativity and resistance to oxidative metabolism, likely increasing plasma half-life compared to the target compound’s benzofuran-carboxamide group. Cyclopropyl-ethanone (Compound 2): The cyclopropyl group’s strained ring may optimize steric interactions with hydrophobic binding pockets, while the ethanone could serve as a hydrogen-bond acceptor. Tetrahydro-pyran-ethanone (Compound 3): The oxygen-rich tetrahydro-pyran improves solubility, addressing a common limitation of triazolo-containing compounds in aqueous environments .
Linker and Backbone Modifications: The target compound employs a 2-methylpropyl linker, whereas the patent compounds utilize pyrrolidinyl backbones with ethyl substituents.
Research Findings and Limitations
Structural analysis suggests:
- The target compound’s benzofuran-carboxamide may favor CNS activity due to higher logP values, whereas pyrrolo-triazolo-pyrazine analogs with solubilizing groups (e.g., tetrahydro-pyran) could be optimized for oral administration .
- The trifluoropropyl and cyclopropyl groups in analogs may enhance metabolic stability and target engagement , respectively, but this requires validation through in vitro assays .
Biological Activity
N-[2-methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-1-benzofuran-2-carboxamide is a compound that has gained attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and comparative efficacy with similar compounds.
Chemical Structure and Properties
The compound belongs to the class of triazolopyridine derivatives and features a complex structure that contributes to its biological activities. Its molecular formula is with a molecular weight of 398.5 g/mol. The unique arrangement of functional groups allows for interactions with various biological targets.
This compound exhibits its biological effects primarily through the inhibition of specific kinases involved in cell signaling pathways. Notably, it has been shown to inhibit:
- c-Met : A receptor tyrosine kinase involved in cancer cell proliferation and survival.
- VEGFR-2 : A key player in angiogenesis, which is crucial for tumor growth and metastasis.
These interactions lead to decreased tumor growth and enhanced apoptosis in cancer cells.
Anticancer Activity
Research indicates that the compound demonstrates significant anticancer properties against various cancer cell lines. Below is a summary table of its cytotoxic effects:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF7 | 12.50 | Inhibition of cell proliferation |
| SF-268 | 42.30 | Induction of apoptosis |
| NCI-H460 | 26.00 | Inhibition of VEGF-induced proliferation |
These findings suggest that the compound may serve as a potential therapeutic agent for various cancers.
Other Biological Activities
In addition to its anticancer properties, preliminary studies have suggested that this compound may also exhibit:
- Antimicrobial Activity : Showing effectiveness against certain bacterial strains.
- Anti-inflammatory Effects : Potentially reducing inflammation in various models.
Case Studies
Several studies have evaluated the biological activity of this compound:
- Study on Cancer Cell Lines : A study published in Journal of Medicinal Chemistry highlighted the compound's ability to induce apoptosis in MCF7 cells through caspase activation pathways.
- In Vivo Studies : Animal models treated with this compound demonstrated reduced tumor size compared to control groups, indicating its potential efficacy as an anticancer agent.
- Comparative Study : When compared with other triazolopyridine derivatives, such as [1,2,4]triazolo[4,3-a]pyrazine derivatives, this compound showed superior potency against specific cancer cell lines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
